Cas no 2098092-69-2 (1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide)

1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with an isobutyl substituent at the 1-position and a carboxamide group at the 7-position. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The isobutyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety offers hydrogen-bonding capabilities for target interaction. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s stability and well-defined reactivity profile support its use in structure-activity relationship studies.
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide structure
2098092-69-2 structure
Product name:1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
CAS No:2098092-69-2
MF:C11H16N4O
MW:220.270941734314
CID:5725508
PubChem ID:121215162

1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
    • F2198-8048
    • 2098092-69-2
    • AKOS026725746
    • Inchi: 1S/C11H16N4O/c1-7(2)6-14-4-5-15-11(14)9(10(12)16)8(3)13-15/h4-5,7H,6H2,1-3H3,(H2,12,16)
    • InChI Key: HXCARICXGAFYIP-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=NN2C=CN(C2=1)CC(C)C)N

Computed Properties

  • Exact Mass: 220.13241115g/mol
  • Monoisotopic Mass: 220.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 65.3Ų

1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-8048-2.5g
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2098092-69-2 95%+
2.5g
$1196.0 2023-09-06
TRC
I155366-1g
1-isobutyl-6-methyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2098092-69-2
1g
$ 865.00 2022-06-04
Life Chemicals
F2198-8048-0.5g
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2098092-69-2 95%+
0.5g
$568.0 2023-09-06
Life Chemicals
F2198-8048-5g
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2098092-69-2 95%+
5g
$1794.0 2023-09-06
Life Chemicals
F2198-8048-1g
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2098092-69-2 95%+
1g
$598.0 2023-09-06
Life Chemicals
F2198-8048-0.25g
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2098092-69-2 95%+
0.25g
$539.0 2023-09-06
Life Chemicals
F2198-8048-10g
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2098092-69-2 95%+
10g
$2512.0 2023-09-06
TRC
I155366-500mg
1-isobutyl-6-methyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2098092-69-2
500mg
$ 550.00 2022-06-04
TRC
I155366-100mg
1-isobutyl-6-methyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2098092-69-2
100mg
$ 135.00 2022-06-04

1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Related Literature

Additional information on 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

1-Isobutyl-6-Methyl-1H-Imidazo[1,2-b]Pyrazole-7-Carboxamide: A Comprehensive Overview

The compound with CAS No. 2098092-69-2, known as 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of imidazopyrazoles, which are heterocyclic aromatic compounds with a fused imidazole and pyrazole ring system. The presence of the isobutyl and methyl substituents at specific positions on the ring system imparts distinct electronic and steric properties, making it a promising candidate for various chemical and biological studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide through multi-component reactions and modular assembly strategies. Researchers have explored the use of microwave-assisted synthesis and catalytic processes to optimize the yield and purity of this compound. The incorporation of the carboxamide group at the 7-position of the imidazopyrazole ring has been shown to enhance its solubility in polar solvents, making it more amenable for biological assays.

The structural uniqueness of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has led to its investigation in drug discovery programs targeting various therapeutic areas. For instance, studies have demonstrated its potential as a modulator of ion channels and G-protein coupled receptors (GPCRs), which are critical targets in treating cardiovascular diseases, neurological disorders, and inflammatory conditions. The compound's ability to interact with these targets is attributed to its rigid aromatic framework and the strategic placement of electron-donating groups like isobutyl and methyl.

In addition to its pharmacological applications, 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has shown promise in materials science. Its aromaticity and conjugated system make it a suitable candidate for use in organic electronics, particularly as a component in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on its ability to act as an electron transport layer material, where its stability under thermal and photochemical conditions is advantageous.

The environmental impact and toxicity profile of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide have also been subjects of recent studies. Researchers have evaluated its biodegradability under various environmental conditions and assessed its potential risks to aquatic life. These studies are crucial for ensuring the safe handling and disposal of this compound during industrial-scale production.

Looking ahead, the development of novel derivatives of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is expected to further expand its applications in both therapeutic and non therapeutic fields. The integration of advanced computational techniques, such as molecular docking and machine learning algorithms, will play a pivotal role in designing analogs with enhanced potency and selectivity.

In conclusion, CAS No. 2098092-69-2, or 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, represents a versatile molecule with multifaceted applications across diverse scientific domains. Its unique chemical structure, coupled with ongoing research advancements, positions it as a key player in future innovations within organic chemistry and related disciplines.

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